molecular formula C18H14Cl2N4O2 B11970664 N'-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11970664
M. Wt: 389.2 g/mol
InChI Key: QWJRYPOPGXKALS-UFFVCSGVSA-N
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Description

N’-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms in the benzylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exerts its effects is not well understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-Dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2,4-Dichlorobenzylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2,4-Dichlorobenzylidene)-3-(3-methylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both dichlorobenzylidene and methoxyphenyl groups, which may contribute to its distinct chemical and biological properties. The specific arrangement of these functional groups can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H14Cl2N4O2

Molecular Weight

389.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14Cl2N4O2/c1-26-14-4-2-3-11(7-14)16-9-17(23-22-16)18(25)24-21-10-12-5-6-13(19)8-15(12)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+

InChI Key

QWJRYPOPGXKALS-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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